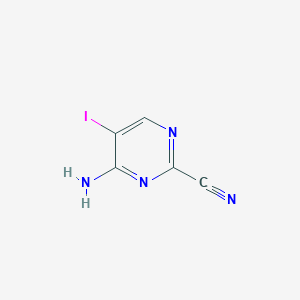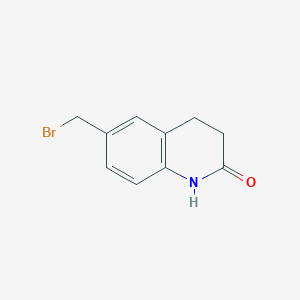![molecular formula C12H7F4NO3 B15336898 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of 4-iodobenzene . Another approach is the simultaneous vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts .
Industrial Production Methods
Industrial production methods often utilize high-yield processes to ensure the efficient synthesis of the compound. These methods may involve the use of specialized catalysts and reaction conditions to optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents involved .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups play a crucial role in its biological activity, influencing its binding affinity and selectivity for target molecules . These interactions can affect various cellular processes, including cell proliferation, apoptosis, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group and has similar applications in organic synthesis.
Methyl 3-fluoro-5-(4,4,5-trifluoromethyl)phenylisoxazole-4-carboxylate: Another compound with similar structural features and chemical properties.
Uniqueness
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C12H7F4NO3 |
|---|---|
Molekulargewicht |
289.18 g/mol |
IUPAC-Name |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7F4NO3/c1-5-9(11(18)19)10(17-20-5)7-3-2-6(13)4-8(7)12(14,15)16/h2-4H,1H3,(H,18,19) |
InChI-Schlüssel |
LRTJGJFDNDFERR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)F)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



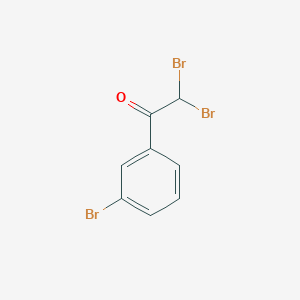
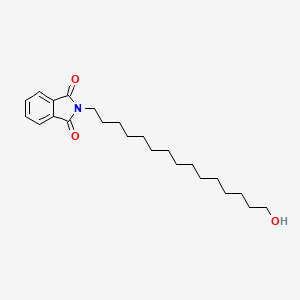
![Benzo[d]oxazole-7-sulfonyl Chloride](/img/structure/B15336841.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336845.png)

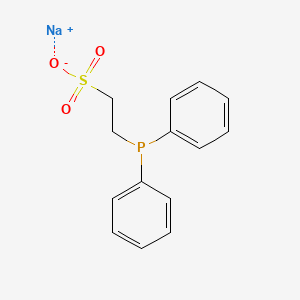
![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
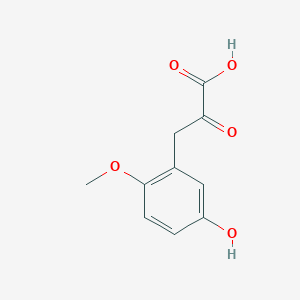
![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)
